5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid
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Overview
Description
5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid is a complex organic compound with a molecular formula of C21H31BrN2O9 and a molecular weight of 535.38 g/mol . This compound is notable for its unique structure, which includes a brominated benzamide core and a pyrrolidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid typically involves multiple steps, including bromination, alkylation, and amide formation. The process begins with the bromination of a suitable benzene derivative, followed by the introduction of the ethyl group through alkylation. The pyrrolidine moiety is then attached via a nucleophilic substitution reaction. Finally, the compound is completed by forming the amide bond under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide
- 5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide
- 5-bromo-3-methyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide
Uniqueness
The uniqueness of 5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid lies in its specific substitution pattern and the presence of both bromine and pyrrolidine moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
98527-06-1 |
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Molecular Formula |
C21H31BrN2O9 |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H25BrN2O3.C4H6O6/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;5-1(3(7)8)2(6)4(9)10/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
OOARQPDKIIDZEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Br.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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